molecular formula C25H25NO3 B11401364 N-(furan-2-ylmethyl)-3,5,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3,5,7-trimethyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11401364
M. Wt: 387.5 g/mol
InChI Key: CTCLZNPSJDJGIP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the furan ring. One common method involves the condensation of 2-furoic acid with furfurylamine under microwave irradiation, using coupling reagents such as DMT/NMM/TsO− or EDC . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it disrupts bacterial cell wall synthesis, leading to cell lysis . As an anticancer agent, it inhibits the EGFR pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other furan derivatives such as:

What sets N-[(FURAN-2-YL)METHYL]-3,5,7-TRIMETHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of the furan and benzofuran rings, which may contribute to its enhanced biological activity and specificity.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,5,7-trimethyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H25NO3/c1-16-7-9-20(10-8-16)14-26(15-21-6-5-11-28-21)25(27)24-19(4)22-13-17(2)12-18(3)23(22)29-24/h5-13H,14-15H2,1-4H3

InChI Key

CTCLZNPSJDJGIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=C(C4=CC(=CC(=C4O3)C)C)C

Origin of Product

United States

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